

Propylphosphonic acid chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylphosphonic acid*

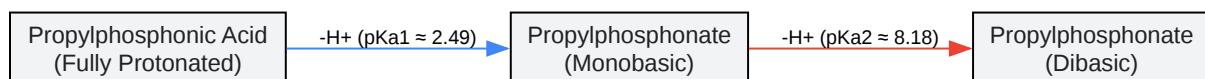
Cat. No.: *B109138*

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Propylphosphonic Acid**

Introduction

Propylphosphonic acid, also known as propane-1-phosphonic acid, is an organophosphorus compound with the chemical formula C3H9O3P.^{[1][2]} It belongs to the class of alkylphosphonic acids and is a subject of interest in various chemical and biological research fields. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for property determination, and visual representations of its chemical behavior and analytical workflows. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.


Chemical and Physical Properties

The fundamental chemical and physical properties of **propylphosphonic acid** are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in different chemical environments.

Property	Value
Molecular Formula	C ₃ H ₉ O ₃ P ⁺ [1][2][3]
Linear Formula	CH ₃ CH ₂ CH ₂ P(O)(OH) ₂ [2]
Molecular Weight	124.08 g/mol [1][2][4]
Appearance	White to off-white crystalline solid, powder, or flakes.[2][3]
Melting Point	54 - 76 °C (There is variability in reported values, with ranges including 62-72 °C and 67-71 °C).[2][3][5]
Boiling Point	265.3 °C at 760 mmHg.
Density	Approximately 1.137 g/cm ³ (estimated).
Solubility	Soluble in organic solvents such as ethanol (~30 mg/mL), DMSO (~2 mg/mL), and dimethylformamide (~5 mg/mL).[6] It is sparingly soluble in aqueous buffers but soluble in water. [6] For enhanced solubility in aqueous buffers, it is recommended to first dissolve it in ethanol.[6]
Acidity (pKa)	Propylphosphonic acid is a diprotic acid with two dissociation constants: • pKa ₁ = 2.49 • pKa ₂ = 8.18 (at 25 °C).
CAS Number	4672-38-2[1][2][3][5]
Spectral Data	Spectral data including ¹ H NMR, ¹³ C NMR, ³¹ P NMR, and IR are available for this compound.[1][7][8]

Dissociation Pathway of Propylphosphonic Acid

Propylphosphonic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The following diagram illustrates this two-step dissociation process in an aqueous solution.

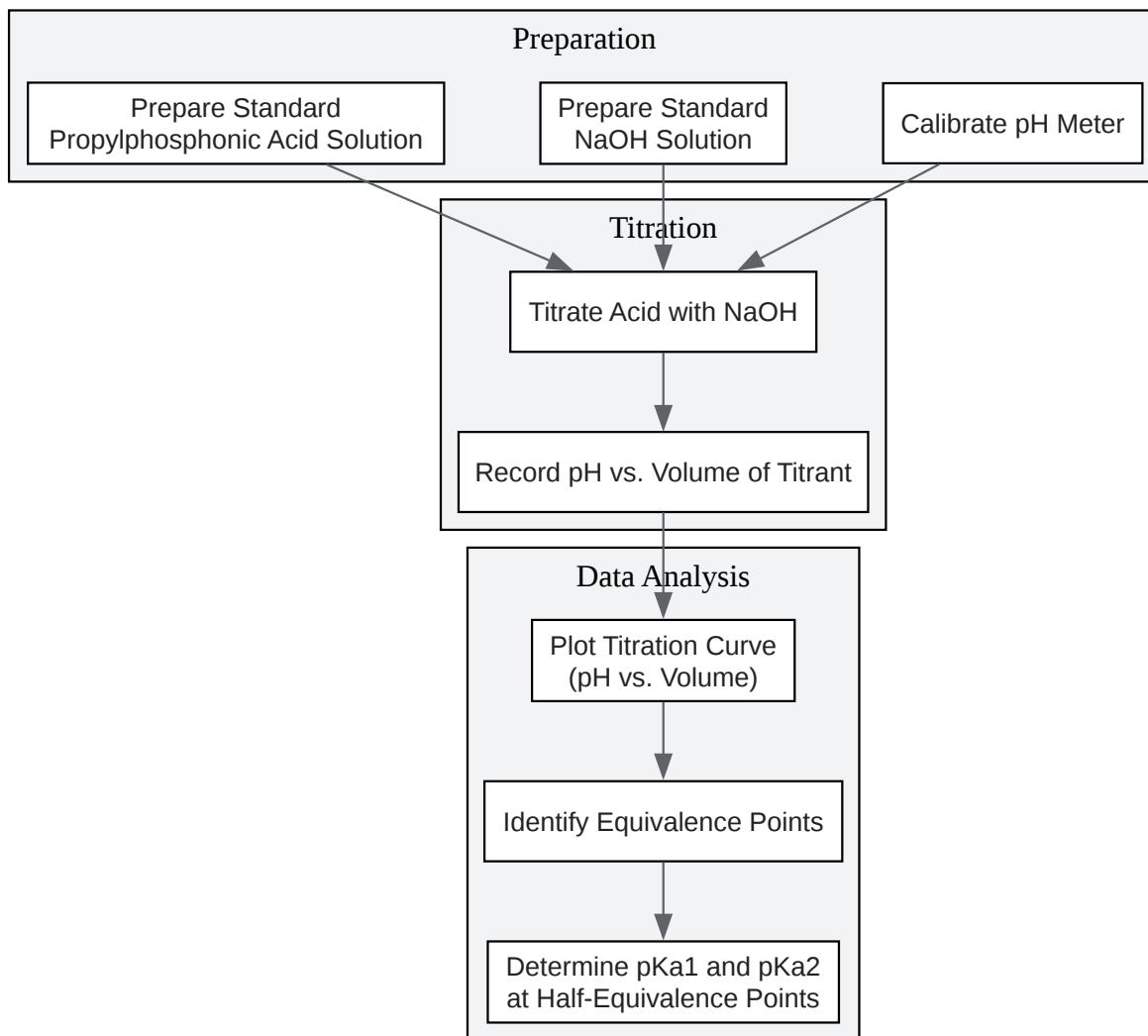
[Click to download full resolution via product page](#)

Caption: Stepwise dissociation of **propylphosphonic acid**.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa values of a weak acid like **propylphosphonic acid** can be accurately determined using potentiometric titration.^[9] This method involves titrating a solution of the acid with a strong base and monitoring the pH change.


Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of **propylphosphonic acid** with a known concentration (e.g., 0.01 M) in deionized water.
 - Prepare a carbonate-free standardized solution of a strong base, such as sodium hydroxide (NaOH), at a concentration of approximately 0.1 M.
- Titration Procedure:
 - Calibrate a pH meter with standard buffer solutions.
 - Place a known volume of the **propylphosphonic acid** solution into a beaker and immerse the calibrated pH electrode.
 - Slowly add the NaOH titrant in small, precise increments from a burette.
 - After each addition, stir the solution to ensure homogeneity and record the pH value once it stabilizes.
 - Continue the titration well past the second equivalence point.

- Data Analysis:

- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- The curve will show two distinct inflection points, corresponding to the two equivalence points for the diprotic acid.
- The pKa values are determined from the pH at the half-equivalence points. The pH at the halfway point to the first equivalence point corresponds to pKa1, and the pH at the halfway point between the first and second equivalence points corresponds to pKa2.[\[10\]](#)

The following diagram outlines the general workflow for this experimental procedure.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Research and Development

Propylphosphonic acid and its derivatives, particularly its cyclic anhydride (T3P®), are valuable reagents in organic synthesis.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Peptide Synthesis: Propylphosphonic anhydride (T3P®) is widely used as a coupling agent in peptide synthesis due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts that are easily removed.[11][12][14]
- Amide Bond Formation: It serves as an excellent reagent for the formation of amides from carboxylic acids and amines.[12]
- Dehydration Reactions: T3P® is also employed as a powerful dehydrating agent in various chemical transformations, such as the conversion of amides and oximes to nitriles.[11][12][15]
- Material Science: Alkylphosphonic acids are used to modify surfaces, create self-assembled monolayers, and act as coupling agents in composite materials.[3]
- Drug Development: The phosphonic acid moiety is a key functional group in the design of various therapeutic agents, acting as a stable phosphate mimic. The properties of **propylphosphonic acid** are relevant for understanding the behavior of more complex phosphonate-containing drug candidates.

Safety and Handling

Propylphosphonic acid is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propylphosphonic acid | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylphosphonic acid | Propane-1-phosphonic acid | CH₃CH₂CH₂P(O)(OH)₂ – Ereztech [ereztech.com]

- 3. chemimpex.com [chemimpex.com]
- 4. n-Propylphosphonic acid - SIKÉMIA [sikemia.com]
- 5. プロピルホスホン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Propylphosphonic anhydride | 68957-94-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. プロピルホスホン酸無水物 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Propylphosphonic acid chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109138#propylphosphonic-acid-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com